BF3 Site Inhibition Potency: VPC-13789 vs. Earlier BF3 Inhibitor VPC-13163
VPC-13789 demonstrates a 1.6-fold improvement in BF3 inhibitory potency compared to the earlier-generation BF3 inhibitor VPC-13163, as measured by AR transcriptional activity inhibition in LNCaP cells . This potency improvement is critical because earlier BF3 inhibitors suffered from insufficient activity to warrant further development .
| Evidence Dimension | AR transcriptional activity inhibition (IC50) |
|---|---|
| Target Compound Data | 0.19 µM |
| Comparator Or Baseline | VPC-13163: 0.31 µM |
| Quantified Difference | 1.6-fold lower IC50 (more potent) |
| Conditions | LNCaP human prostate cancer cell line |
Why This Matters
The enhanced potency of VPC-13789 relative to its BF3-inhibitor predecessor validates its selection as the optimized tool compound for interrogating this allosteric site in vitro.
- [1] Leblanc, E., et al. (2021). Development of 2-(5,6,7-Trifluoro-1H-Indol-3-yl)-quinoline-5-carboxamide as a Potent, Selective, and Orally Available Inhibitor of Human Androgen Receptor Targeting Its Binding Function-3 for the Treatment of Castration-Resistant Prostate Cancer. Journal of Medicinal Chemistry, 64(20), 14968-14982. View Source
- [2] Munuganti, R. S. N., et al. (2014). Abstract 2508: The development of anti-androgens with a novel mechanism of action for treatment of castration-resistant prostate cancer. Cancer Research, 74(19_Supplement), 2508. View Source
